![molecular formula C20H19NO3S2 B2720128 [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate CAS No. 329778-37-2](/img/structure/B2720128.png)

[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

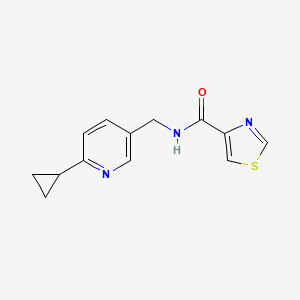

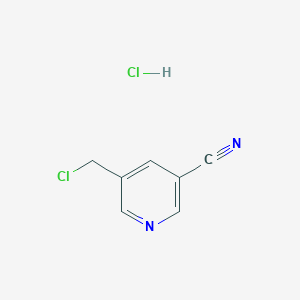

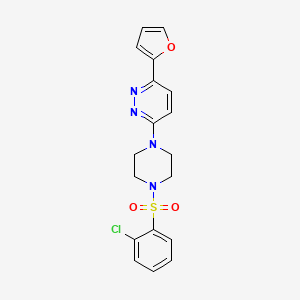

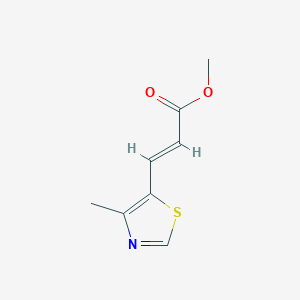

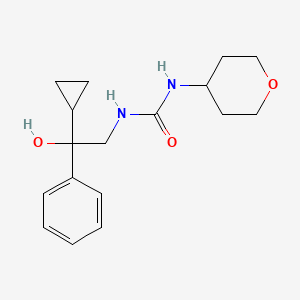

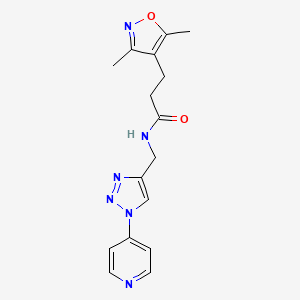

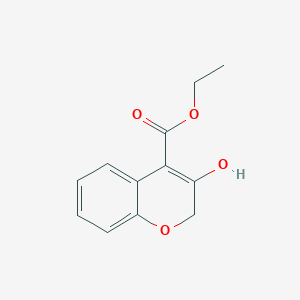

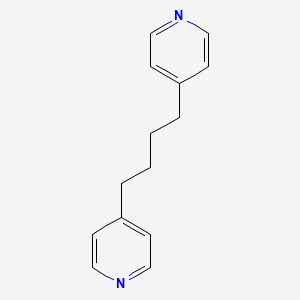

“[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate” is a chemical compound that contains a thiophene ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . This compound is part of a class of compounds that have shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . Enaminones, which have both nucleophilic and electrophilic properties, are often used as precursors in the synthesis of these compounds .Molecular Structure Analysis

This compound contains a total of 47 bonds, including 28 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 imine (aromatic), 1 sulfonate (thio-/dithio-), and 1 Thiophene .Chemical Reactions Analysis

Thiophene derivatives have been shown to react with various nucleophiles and electrophiles . The reactivity of these compounds can be attributed to the presence of both nucleophilic and electrophilic sites in their structure .科学的研究の応用

Advanced Oxidation Processes for Degradation of Organic Compounds

One study reviews the degradation of acetaminophen, an organic compound, by advanced oxidation processes (AOPs), highlighting the significance of such processes in treating aqueous media contaminated with recalcitrant compounds. AOPs lead to various by-products and elucidate the degradation pathways, which could be relevant for understanding the reactivity and environmental impact of similar complex organic molecules (Qutob et al., 2022).

Photosensitive Protecting Groups

Another area of application is the use of photosensitive protecting groups in synthetic chemistry, as reviewed by Amit et al. Compounds like 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl demonstrate the potential of photosensitive groups for controlled reactivity in synthesis, which may extend to the use of thiophene-based compounds for similar purposes (Amit, Zehavi, & Patchornik, 1974).

Antibody-Based Methods for Environmental and Food Analysis

The use of antibodies in detecting environmental and food contaminants is discussed by Fránek and Hruška. This includes the detection of herbicides and toxic metabolites, demonstrating the role of complex organic molecules in developing sensitive assays for monitoring environmental and health-related parameters (Fránek & Hruška, 2018).

Desulfurization of Fuels

Research on the desulfurization of transportation fuels focuses on the removal of sulfur-containing compounds, like thiophenes, from fuels. This is critical for reducing pollution and improving air quality. The review by Hernández-Maldonado and Yang outlines the effectiveness of π-complexation sorbents in selectively binding thiophenic compounds, suggesting applications for thiophene-based structures in environmental remediation (Hernández-Maldonado & Yang, 2004).

Pharmacological Applications

Lastly, the pharmacological potentials of natural products, including their antioxidant, antimicrobial, and therapeutic effects, offer a broad area of application for complex organic molecules. Studies on the chemistry and pharmacology of natural products, such as those from the genus Phyllanthus, provide insights into how structurally complex compounds can have diverse biological activities (Calixto et al., 1998).

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, thiophene derivatives are known to exhibit a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

将来の方向性

Thiophene derivatives, including this compound, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

[4-(thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-14-11-15(2)20(16(3)12-14)26(22,23)24-18-8-6-17(7-9-18)21-13-19-5-4-10-25-19/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUHURBKYKXFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-2-methyl-3-(thiophen-3-yl)-S-[4-(trifluoromethyl)phenyl]propane-1-sulfonamido](/img/structure/B2720049.png)

![N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2720051.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)

![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)

![2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2720068.png)